Cas no 167758-58-9 ([4-(2-Methylimidazol-1-yl)phenyl]methanol)

[4-(2-Methylimidazol-1-yl)phenyl]methanol is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining a hydroxymethyl group with a 2-methylimidazole moiety. This compound exhibits excellent reactivity in cross-coupling reactions and serves as a key precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. Its imidazole ring provides coordination sites for metal complexes, making it useful in catalytic applications. The hydroxymethyl group offers further derivatization potential, enabling the synthesis of esters, ethers, or other functionalized derivatives. With high purity and stability under standard conditions, this compound is a reliable building block for researchers in medicinal chemistry and materials science.
[4-(2-Methylimidazol-1-yl)phenyl]methanol structure
167758-58-9 structure
Product Name:[4-(2-Methylimidazol-1-yl)phenyl]methanol
CAS No:167758-58-9
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD05864819
CID:136788
Update Time:2025-11-02

[4-(2-Methylimidazol-1-yl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • [4-(2-Methylimidazol-1-yl)phenyl]methanol
    • (4-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol
    • Benzenemethanol,4-(2-methyl-1H-imidazol-1-yl)-
    • [4-(2-methyl-1H-imidazol-1-yl)phenyl]methanol
    • 4-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
    • 4-(2-methyl-1H-imidazol-1-yl)benzyl alcohol
    • 4-(2-methylimidazol-1-yl)benzyl alcohol
    • (4-(2-Methyl-1H-imidazol-1-yl)
    • 4-(2-methyl-1H-imidazole-1-yl)benzenemethanol
    • Benzenemethanol, 4-(2-methyl-1H-imidazol-1-yl)-
    • XOEGKOWEHCVONH-UHFFFAOYSA-N
    • SBB090793
    • 4(2-Methylimidazol-1-yl)benzyl alcohol
    • MDL: MFCD05864819
    • Inchi: 1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3
    • InChI Key: XOEGKOWEHCVONH-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(=CC=1)N1C=CN=C1C

Computed Properties

  • Exact Mass: 188.09500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Topological Polar Surface Area: 38

Experimental Properties

  • Boiling Point: 388.1°C at 760 mmHg
  • PSA: 38.05000
  • LogP: 1.67300

[4-(2-Methylimidazol-1-yl)phenyl]methanol Security Information

[4-(2-Methylimidazol-1-yl)phenyl]methanol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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[4-(2-Methylimidazol-1-yl)phenyl]methanol Suppliers

Amadis Chemical Company Limited
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(CAS:167758-58-9)[4-(2-Methylimidazol-1-yl)phenyl]methanol
Order Number:A882217
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:06
Price ($):160.0/595.0
Email:sales@amadischem.com

Additional information on [4-(2-Methylimidazol-1-yl)phenyl]methanol

Recent Advances in the Study of [4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS: 167758-58-9) in Chemical Biology and Pharmaceutical Research

The compound [4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS: 167758-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The information presented here is based on a comprehensive review of recent academic literature, patents, and industry reports.

Recent studies have highlighted the role of [4-(2-Methylimidazol-1-yl)phenyl]methanol as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the presence of a methylimidazole moiety and a hydroxymethyl group, make it a versatile building block for the development of small-molecule inhibitors and modulators of biological targets. For instance, researchers have utilized this compound in the design of kinase inhibitors, which show promise in the treatment of cancer and inflammatory diseases.

One of the most notable advancements in the study of [4-(2-Methylimidazol-1-yl)phenyl]methanol is its application in the development of selective inhibitors for specific protein kinases. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity and selectivity for certain kinase targets, leading to potent anti-proliferative effects in cancer cell lines. The study also provided insights into the structure-activity relationship (SAR) of these derivatives, which could guide future drug design efforts.

In addition to its role in kinase inhibition, [4-(2-Methylimidazol-1-yl)phenyl]methanol has been explored for its potential as a scaffold for the development of antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that further optimization of this scaffold could lead to the discovery of new antibiotics to address the growing problem of antimicrobial resistance.

The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol and its derivatives has also been a focus of recent research. Innovative synthetic routes have been developed to improve the yield and purity of the compound, as well as to enable the introduction of diverse functional groups. For example, a recent patent application disclosed a novel catalytic method for the efficient preparation of this compound, which could facilitate its large-scale production for further biological evaluation.

Despite these promising developments, challenges remain in the clinical translation of [4-(2-Methylimidazol-1-yl)phenyl]methanol-based therapeutics. Issues such as pharmacokinetic properties, toxicity, and formulation stability need to be addressed in future studies. However, the growing body of research on this compound underscores its potential as a valuable tool in chemical biology and a promising candidate for drug development.

In conclusion, [4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS: 167758-58-9) represents a compound of significant interest in contemporary chemical and pharmaceutical research. Its versatility as a synthetic intermediate and its demonstrated biological activities make it a compelling subject for further investigation. Continued exploration of its applications, coupled with advances in synthetic methodologies, is expected to yield new insights and therapeutic opportunities in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:167758-58-9)[4-(2-Methylimidazol-1-yl)phenyl]methanol
A882217
Purity:99%/99%
Quantity:5g/25g
Price ($):160.0/595.0
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